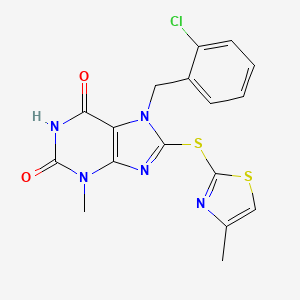
7-(2-chlorobenzyl)-3-methyl-8-((4-methylthiazol-2-yl)thio)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical class to which this compound belongs, involving thiazolo-pyrimidine derivatives, has been identified for its significant pharmacological activities, suggesting a broad spectrum of potential biological applications. These compounds, recognized for their diverse pharmacological potential, have been synthesized and evaluated for various activities, including anticancer and antibacterial properties (Goyal et al., 2023).
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including the use of protecting groups like benzyl protection to avoid undesirable reactions at specific sites of the molecule. For example, thietanyl protection has been employed in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones to overcome challenges in the synthesis process, ensuring the stability of the protective group during nucleophilic substitution reactions (Khaliullin & Shabalina, 2020).
Molecular Structure Analysis
Structural determination of these compounds is commonly achieved using IR, NMR, and mass spectrometry analyses, providing detailed insight into their molecular configurations. These techniques confirm the presence of specific substituents and the overall molecular architecture, essential for understanding the compound's potential interactions and activities (Goyal et al., 2023).
Chemical Reactions and Properties
The reactivity of the thiazolo-pyrimidine derivatives towards various reagents and conditions underscores their chemical versatility. Protective groups play a pivotal role in facilitating specific reactions without compromising other functional groups within the molecule. The ability to undergo controlled reactions is crucial for the synthesis of derivatives with desired pharmacological properties (Khaliullin & Shabalina, 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
The chemical compound 7-(2-chlorobenzyl)-3-methyl-8-((4-methylthiazol-2-yl)thio)-1H-purine-2,6(3H,7H)-dione, due to its complex structure, is part of a broader class of substances explored for various synthetic and pharmacological applications. A relevant approach involves the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives from aryl methyl ketones, highlighting the versatility of sulfur-containing compounds in organic synthesis (Yin et al., 2008). This methodology underscores the compound's role in generating novel structures with potential therapeutic applications.
Pharmacological Exploration
Research into 8-aminoalkyl derivatives of purine-2,6-dione, including structures similar to the compound , has been directed towards discovering new ligands for serotonin receptors, which could have implications in treating psychiatric disorders. Studies have shown that certain derivatives exhibit promising antidepressant and anxiolytic properties in preclinical models, indicating the compound's potential as a scaffold for developing new psychotropic medications (Chłoń-Rzepa et al., 2013).
Immunotherapeutic Potential
Investigations into thiazolo[4,5-d]pyrimidine nucleosides, structurally related to the given compound, have been conducted to assess their immunomodulatory effects. Such studies are critical for understanding how modifications to the purine ring, such as introducing sulfur atoms, impact biological activity and can lead to the development of novel immunotherapeutic agents (Nagahara et al., 1990).
Eigenschaften
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O2S2/c1-9-8-26-17(19-9)27-16-20-13-12(14(24)21-15(25)22(13)2)23(16)7-10-5-3-4-6-11(10)18/h3-6,8H,7H2,1-2H3,(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAQGGSFTBNSIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-chlorobenzyl)-3-methyl-8-((4-methylthiazol-2-yl)thio)-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2498930.png)
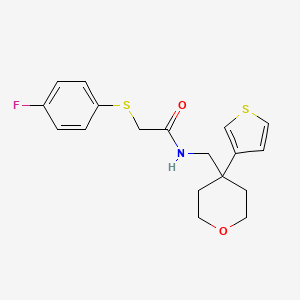
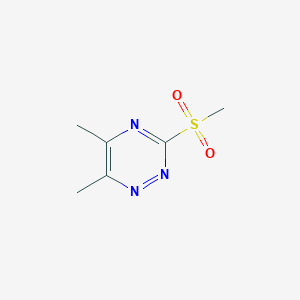
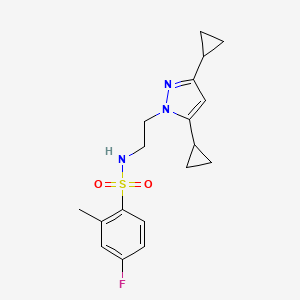
![4-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2498934.png)
![7-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2498936.png)
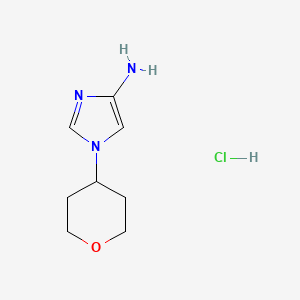
![7-(Benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2498940.png)
![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498941.png)
![4-chloro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2498943.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyacetamide](/img/structure/B2498944.png)
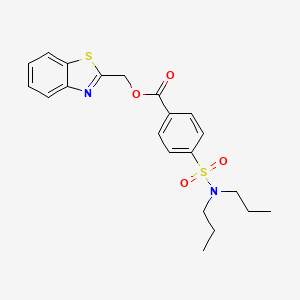
![4-Chloro-N-[1H-indol-3-yl-(3-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2498948.png)
![1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)